molecular formula C21H16O3 B10830116 Glutathione synthesis-IN-1

Glutathione synthesis-IN-1

Cat. No.: B10830116
M. Wt: 316.3 g/mol
InChI Key: PTIOBWXSSXHDCF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutathione synthesis-IN-1 is a compound that plays a crucial role in the biosynthesis of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. Glutathione is a vital antioxidant that protects cells from oxidative stress and maintains redox balance. It is widely used in various fields, including medicine, food, and cosmetics, due to its detoxifying and immune-boosting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutathione synthesis-IN-1 involves a two-step enzymatic reaction. In the first step, glutamate and cysteine are condensed to form γ-glutamylcysteine by the enzyme γ-glutamylcysteine synthetase. This reaction requires adenosine triphosphate (ATP) as an energy source. In the second step, γ-glutamylcysteine is combined with glycine by the enzyme glutathione synthetase to produce glutathione .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli. These microorganisms are optimized to produce high yields of glutathione through controlled fermentation processes. The fermentation medium is carefully designed to include necessary precursors, such as glutamic acid, cysteine, and glycine, along with other nutrients to support microbial growth .

Chemical Reactions Analysis

Types of Reactions

Glutathione synthesis-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Glutathione synthesis-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Glutathione synthesis-IN-1 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutathione synthesis-IN-1 is unique due to its direct involvement in the biosynthesis of glutathione, making it a critical component in maintaining cellular redox balance and protecting against oxidative stress. Unlike other antioxidants, it can directly participate in detoxification reactions and modulate immune function .

Properties

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzoic acid

InChI

InChI=1S/C21H16O3/c22-20-13-10-16(14-19(20)21(23)24)7-6-15-8-11-18(12-9-15)17-4-2-1-3-5-17/h1-14,22H,(H,23,24)/b7-6+

InChI Key

PTIOBWXSSXHDCF-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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